3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C31H25FN4O4 and its molecular weight is 536.563. The purity is usually 95%.
BenchChem offers high-quality 3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-(3-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-(3-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Role of Orexin Receptors in Binge Eating
Research on orexin receptors (OX) and their antagonists, including certain benzodiazepines, has shown that these compounds can modulate feeding, arousal, stress, and drug abuse. Studies involving selective orexin receptor antagonists demonstrate a significant role in controlling binge eating (BE) behaviors in rats, suggesting potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Characterization of Benzothiazepines
Research on the synthesis of fluorinated 1,5-benzothiazepines has provided insights into their chemical properties and potential applications. The synthesis processes involve creating various derivatives with potential biological activity, indicating the versatility of benzothiazepine structures in drug design and development (Jagadhani et al., 2015).
Development of Radiolabeled Benzodiazepines
Studies have developed novel radioiodinated benzodiazepines for targeting cholecystokinin receptors (CCK), which are implicated in various cancers. These compounds have shown promise in identifying receptor binding sites more effectively than existing agonists, suggesting potential applications in cancer diagnostics and therapy (Akgün et al., 2009).
Fluorescence Polarization Screening
The development of fluorescent benzodiazepine antagonists for type 1 cholecystokinin receptor (CCK1R) has facilitated the identification of small molecule allosteric modulators. This research underscores the importance of benzodiazepines in developing new drug screening methods, which can lead to the discovery of novel therapeutics (Harikumar et al., 2011).
Gamma-Secretase Inhibitors for Alzheimer's Disease
Benzodiazepine derivatives have been synthesized as potent gamma-secretase inhibitors, highlighting their potential use in treating Alzheimer's disease. These compounds demonstrate excellent in vitro potency, representing a significant step forward in Alzheimer's research and drug development (Churcher et al., 2003).
Propriétés
IUPAC Name |
1-[1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25FN4O4/c1-40-22-13-9-12-21(18-22)33-31(39)35-29-30(38)36(19-27(37)23-14-5-7-16-25(23)32)26-17-8-6-15-24(26)28(34-29)20-10-3-2-4-11-20/h2-18,29H,19H2,1H3,(H2,33,35,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINJWAUEICIYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-(3-methoxyphenyl)urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.